Lehmannine Demonstrates Potent In Vitro Anti-HBV Activity Comparable to Sophocarpine
In a head-to-head in vitro study, lehmannine exhibited significant anti-hepatitis B virus (HBV) activity, with inhibitory potency against HBsAg secretion ranging from 48.3% to 79.3% and against HBeAg secretion from 24.6% to 34.6% [1]. This activity is comparable to (-)-sophocarpine, which showed similar potency, but contrasts with the weaker or absent activity of other co-isolated alkaloids like (+)-oxymatrine and (+)-matrine [1]. This demonstrates that lehmannine is a viable candidate for anti-HBV research, not a redundant member of its class.
| Evidence Dimension | Inhibition of HBV antigen secretion (HBsAg and HBeAg) |
|---|---|
| Target Compound Data | Inhibitory potency: HBsAg: 48.3-79.3%; HBeAg: 24.6-34.6% |
| Comparator Or Baseline | (-)-Sophocarpine: similar potency; (+)-Oxymatrine, (+)-Matrine: significantly lower or no activity reported in the same assay |
| Quantified Difference | Lehmannine shows significant activity, unlike oxymatrine and matrine, which showed minimal effect. |
| Conditions | In vitro anti-HBV assay using HepG2 2.2.15 cells; compounds isolated from Sophora flavescens |
Why This Matters
This data directly supports the selection of lehmannine for anti-HBV studies over structurally similar but less active analogs like matrine and oxymatrine.
- [1] Ding PL, et al. (+)-12alpha-Hydroxysophocarpine, a new quinolizidine alkaloid and related anti-HBV alkaloids from Sophora flavescens. Bioorg Med Chem Lett. 2006;16(5):1231-5. View Source
